2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4,6-dimethylpyrimidine
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Description
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.19640838 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially at the cyclopropyl group or the pyrrolidin-1-yl moiety, resulting in the formation of carbonyl or hydroxyl groups.
Reduction: Reduction can affect the triazolo[4,3-b]pyridazin-6-yl ring, leading to dihydro derivatives.
Common reagents: These reactions often employ reagents such as hydrogenation catalysts (for reduction), oxidizing agents like KMnO4 or PCC, and various nucleophiles or electrophiles.
Major products: Depending on the reaction type, products can include hydroxylated, reduced, or substituted derivatives, each having potential diverse applications.
4. Scientific Research Applications: This compound's versatility makes it valuable in several research fields:
Chemistry: Studied for its reactivity and ability to form complex molecular architectures.
Biology: Explored for its interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Potential use as a pharmacophore in drug development, targeting specific enzymes or receptors.
Industry: Can be utilized in the development of new materials with unique properties, such as polymers and advanced composites.
5. Mechanism of Action: The compound's mechanism of action typically involves binding to molecular targets such as enzymes or receptors, resulting in modulation of their activity. The presence of multiple heterocyclic structures allows for high specificity and affinity towards these targets. Pathways involved can include signal transduction, enzyme inhibition, or activation.
6. Comparison with Similar Compounds: Compared to similar compounds like 2-{3-[({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4,6-dimethylpyrimidine or 2-{3-[({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4,6-dimethylpyrimidine, 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4,6-dimethylpyrimidine stands out due to the cyclopropyl group. This group confers additional steric and electronic effects, potentially enhancing binding affinity and specificity in biological applications. The unique structure can also lead to different reactivity patterns, making it more versatile in synthetic applications.
This gives you a comprehensive overview of the compound. Let me know if there’s a specific area you’d like to dive deeper into!
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-12-9-13(2)21-19(20-12)25-8-7-14(10-25)11-27-17-6-5-16-22-23-18(15-3-4-15)26(16)24-17/h5-6,9,14-15H,3-4,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFZWYHKBVKKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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